Thiopeptin - 12609-84-6

Thiopeptin

Catalog Number: EVT-1589540
CAS Number: 12609-84-6
Molecular Formula: C65H79N17O15S6
Molecular Weight: 1530.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thiopeptin is a member of the thiopeptide class of antibiotics, characterized by its unique cyclic structure and potent antibacterial properties. Thiopeptides, including thiopeptin, are primarily derived from actinomycetes and exhibit significant activity against Gram-positive bacteria. The classification of thiopeptin falls under cyclic peptides that contain thiazole and other sulfur-containing heterocycles, which contribute to their biological activity.

Source and Classification

Thiopeptin is primarily sourced from the fermentation of specific strains of Streptomyces, a genus known for producing a variety of bioactive compounds. The classification of thiopeptides can be divided based on the oxidation state of their nitrogen heterocycles, leading to several groups, including those with varying degrees of sulfur incorporation and cyclic structures .

Synthesis Analysis

Methods: The synthesis of thiopeptin can be achieved through both natural extraction from microbial sources and synthetic strategies. Natural synthesis involves culturing Streptomyces species under specific conditions to promote the production of thiopeptin. Synthetic methods often utilize advanced organic chemistry techniques such as solid-phase peptide synthesis or native chemical ligation.

Technical Details: Recent studies have focused on optimizing the fermentation conditions to enhance yield and exploring biosynthetic pathways to understand the enzymatic processes involved in thiopeptin production. This includes identifying key enzymes responsible for the formation of the thiazole rings and other structural features .

Molecular Structure Analysis

Thiopeptin has a complex molecular structure featuring a cyclic framework that incorporates multiple heterocycles, including thiazoles. The molecular formula is typically represented as C22H34N6O6SC_{22}H_{34}N_6O_6S. Structural analysis reveals a core bicyclic system with various substituents that play crucial roles in its biological activity.

Structure Data

  • Molecular Weight: Approximately 494.67 g/mol
  • Key Functional Groups: Thiazole rings, amide bonds, and sulfur atoms.
Chemical Reactions Analysis

Thiopeptin undergoes various chemical reactions that are critical for its activity and stability. These include:

  • Hydrolysis: Thiopeptin can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its peptide bonds.
  • Reduction: The presence of disulfide bonds allows for reduction reactions, which can alter its biological activity.
  • Cyclization: The formation of its cyclic structure is essential for its antibiotic function, often achieved through enzymatic processes during biosynthesis .
Mechanism of Action

Thiopeptin exhibits its antibacterial properties primarily through inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the peptidyl transferase center, which disrupts the translation process. This action leads to inhibition of cell growth and ultimately bacterial death.

Process Data

  • Target: 50S ribosomal subunit
  • Inhibition Type: Competitive inhibition against aminoacyl-tRNA binding.
Physical and Chemical Properties Analysis

Thiopeptin displays several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under neutral pH but can degrade in extreme acidic or basic conditions.
  • Melting Point: Specific melting points vary depending on purity but generally fall within a range indicative of complex cyclic compounds.

These properties are essential for determining suitable applications and methods for handling thiopeptin in laboratory settings .

Applications

Thiopeptin has significant scientific uses, particularly in microbiology and pharmacology:

  • Antibiotic Research: Used as a model compound in studies aimed at understanding antibiotic resistance mechanisms.
  • Drug Development: Investigated for potential therapeutic applications against resistant strains of bacteria.
  • Biochemical Studies: Employed in studies focusing on ribosomal function and protein synthesis mechanisms.

Thiopeptin's unique structure and mechanism make it a valuable compound in ongoing research aimed at combating bacterial infections and understanding antibiotic action at a molecular level .

Biosynthetic Pathways and Genetic Regulation of Thiopeptin Production

Ribosomal Origin and Post-Translational Modifications in Thiopeptide Assembly

Thiopeptins exemplify ribosomally synthesized and post-translationally modified peptides (RiPPs), originating from a genetically encoded precursor peptide. In Streptomyces tateyamensis, the thiopeptin precursor peptide TpnA contains an N-terminal leader sequence (41 residues) and a C-terminal core sequence (17 residues: VASASCTTCICTCSCSS). This core undergoes extensive modifications to form the mature antibiotic:

  • Cyclodehydration: Cysteine, serine, and threonine residues are converted to thiazoline and (methyl)oxazoline rings by TpnG (YcaO cyclodehydratase) and TpnF (leader peptide binder).
  • Dehydrogenation: TpnE oxidizes heterocycles to aromatic thiazoles and oxazoles.
  • Dehydration: Serine/Threonine residues form dehydroalanine (Dha) and dehydrobutyrine (Dhb) via TpnBC, a split LanB-like dehydratase [1] [8].
  • Macrocyclization: TpnD catalyzes a formal [4+2] cycloaddition between two Dha residues, forming the characteristic central piperidine ring (series a thiopeptides) [1].
  • Thioamidation: TpnM (YcaO homolog) and TpnN (TfuA-like protein) jointly install a rare thioamide moiety, likely via backbone activation and sulfur transfer [1] [5].

Role of tpn Gene Clusters in Thiopeptin Maturation

The 23-gene tpn cluster (Figure 1) orchestrates thiopeptin biosynthesis and self-resistance:

GeneFunctionHomolog
tpnAPrecursor peptideTsrA (thiostrepton)
tpnLF420H2-dependent dehydropiperidine reductaseFDOR-B oxidoreductase
tpnMNThioamide formationTvnHI (thioviridamide)
tpnOPUVWQuinaldic acid biosynthesisTsrOPQVW
tpnHIQQuinaldic acid macrocyclizationTsrHIQ

Key enzymatic insights:

  • TpnL is essential for piperidine formation. It reduces the dehydropiperidine intermediate using the deazaflavin cofactor F420H2, defining thiopeptin’s series a classification [1].
  • TpnW (aminotransferase) converts 2-methyltryptophan to 3-(2-methylindolyl)pyruvate during quinaldic acid synthesis, accepting phenylpyruvate as a preferred amino acceptor [1].
  • TpnT methylates the C-terminus to form methyl esters (thiopeptins A2/A4), while TpnR (α/β-hydrolase) hydrolyzes them to carboxylic acids (thiopeptins B3/B5) [1].

Heterologous Expression Systems in Streptomyces Superhosts

Thiopeptin production was achieved in engineered Streptomyces hosts via cluster refactoring:

  • Superhost advantages:
  • Deletion of endogenous secondary metabolite clusters reduces metabolic competition.
  • rpoB mutations (e.g., C1298T in S. coelicolor M1152) upregulate secondary metabolism [4] [6].
  • Critical steps:
  • The tpn cluster was expressed in S. laurentii (thiostrepton producer) using fosmid vectors, yielding piperidine-containing thiopeptin analogs.
  • Native promoter replacement with ermE* enhanced cluster expression 30-fold in S. coelicolor M1152 [4].
  • Performance comparison:Table 1: Thiopeptide Titers in Streptomyces Hosts
Host StrainGenetic ModificationsRelative Yield (%)
S. lividansNone100 (baseline)
S. coelicolor M1146Deletion of 4 native BGCs1,900
S. coelicolor M1152M1146 + rpoB C1298T3,000
S. avermitilis SUKA17Multiple BGC deletions1,000 [4] [6]

Challenges: Ribosomal genes flanking the cluster in Planobispora rosea (GE2270 producer) blocked heterologous transfer, requiring precise deletion for successful expression [6].

Codon Randomization Strategies for Structural Diversification

Codon-level mutagenesis enables systematic exploration of thiopeptin variants:

  • Library design:
  • Seven residues in the TpnA core peptide were randomized using NNK codons (32 codons/position), generating 133 theoretical variants [4] [7].
  • High-throughput screening combined MALDI-TOF mass spectrometry (detecting full maturation) and antibiotic overlay assays (bioactivity assessment).
  • Functional insights:
  • Only 29/133 variants (22%) underwent complete PTM, highlighting stringent substrate specificity in cyclodehydration/macrocyclization enzymes.
  • 12 variants retained antibiotic activity against Staphylococcus aureus, with one showing 4-fold enhanced potency [7].
  • Key mutations:
  • Hydrophobic residues at positions 3/6 improved membrane penetration.
  • Proline substitutions disrupted pyridine synthase activity, emphasizing backbone flexibility requirements [4].

Table 2: Functional Outcomes of Codon Randomization

Screening CriterionPositive VariantsKey Findings
Full PTM maturation29/133 (22%)Cys/Ser/Thr substitutions disrupt cyclodehydration
Antibiotic activity12/29 (41%)Hydrophobic residues enhance potency
Improved bioactivity1/12 (8%)4-fold lower MIC vs MRSA

Properties

CAS Number

12609-84-6

Product Name

Thiopeptin

IUPAC Name

2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C65H79N17O15S6

Molecular Weight

1530.8 g/mol

InChI

InChI=1S/C65H79N17O15S6/c1-12-33-58-76-39(20-100-58)54(92)81-48(64(11,96)30(10)85)61-77-41(22-102-61)57(98)80-44-29(9)97-62(95)36-17-32(27(7)83)31-13-14-34(46(86)45(31)71-36)70-42(23(2)3)55(93)69-25(5)51(89)67-24(4)50(88)68-26(6)52(90)82-65(63-78-40(21-103-63)53(91)79-43(28(8)84)56(94)73-33)16-15-35(59-75-38(19-99-59)49(66)87)72-47(65)37-18-101-60(44)74-37/h12-14,17-19,21-23,25-30,34-35,39,42-44,46-48,70,72,83-86,96H,4,15-16,20H2,1-3,5-11H3,(H2,66,87)(H,67,89)(H,68,88)(H,69,93)(H,73,94)(H,79,91)(H,80,98)(H,81,92)(H,82,90)/b33-12-

InChI Key

SRTDKHGZQCTGBY-RVDKCFQWSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Synonyms

thiopeptin

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Isomeric SMILES

C/C=C/1\C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

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